Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-11-7(10)5-2-4(3-8)6(9)12-5/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYEXYYNLDDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Followed by Chlorination
In a protocol adapted from Ambeed (2020), methyl thiophene-2-carboxylate undergoes nitration at the 4-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C. Subsequent chlorination via radical pathways introduces chlorine at the 5-position. For example, treatment with chlorine gas (Cl₂) under UV irradiation yields methyl 5-chloro-4-nitrothiophene-2-carboxylate, which is reduced to the amine and further functionalized.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C | 58% |
| Chlorination | Cl₂, UV light | RT | 47.8% |
Direct Chlorination Strategies
Alternative routes employ electrophilic aromatic substitution (EAS) using chlorine donors. For instance, sulfuryl chloride (SO₂Cl₂) in dichloromethane selectively chlorinates the 5-position of methyl thiophene-2-carboxylate, achieving yields up to 54.9% under controlled conditions.
Introduction of the Chloromethyl Group at Position 4
The chloromethyl group at position 4 is introduced via two primary strategies: (1) chlorination of a pre-existing methyl group or (2) direct electrophilic chloromethylation.
Chlorination of a Methyl Group
Methyl 5-chloro-4-methylthiophene-2-carboxylate, synthesized via Friedel-Crafts alkylation, undergoes radical chlorination. Using Cl₂ and azo initiators (e.g., AIBN) at 80°C, the methyl group is converted to chloromethyl with moderate selectivity.
Optimization Insight:
Electrophilic Chloromethylation (Blanc Reaction)
The Blanc chloromethylation reaction, employing formaldehyde (HCHO) and HCl in the presence of ZnCl₂, directly installs the chloromethyl group. For thiophenes, this method requires extended reaction times (24–48 h) at 60°C due to the ring’s lower reactivity compared to benzene.
Representative Conditions:
| Substrate | Reagents | Time | Yield |
|---|---|---|---|
| Methyl 5-chlorothiophene-2-carboxylate | HCHO, HCl, ZnCl₂ | 36 h | 42% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A method inspired by Bagley et al. (2015) involves reacting methyl 5-chlorothiophene-2-carboxylate with chloromethyl methyl ether (MOMCl) under microwave conditions (130°C, 15 min). Triethylamine acts as a base, neutralizing HCl byproducts and preventing decomposition.
Advantages:
Nucleophilic Substitution Approaches
Bromination Follow by Chloromethylation
Bromination at position 4 using bromine (Br₂) in acetic acid generates methyl 4-bromo-5-chlorothiophene-2-carboxylate. Subsequent nucleophilic substitution with sodium chloromethanethiolate (NaSCH₂Cl) in DMF replaces bromide with chloromethyl.
Data Table:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | Br₂, AcOH | 55°C | 65% |
| Substitution | NaSCH₂Cl, DMF | 100°C | 58% |
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability |
|---|---|---|---|
| Blanc Chloromethylation | 42–58% | 24–48 h | Moderate |
| Microwave-Assisted | 68–76% | 15–30 min | High |
| Radical Chlorination | 47.8–54.9% | 3–6 h | Low |
Microwave-assisted synthesis emerges as the most efficient, balancing yield and time. However, Blanc chloromethylation remains viable for large-scale production despite longer durations.
Challenges and Optimization Strategies
Regioselectivity Control
The electron-withdrawing carboxylate group directs electrophiles to the 4- and 5-positions. Computational studies suggest that steric effects dominate at position 4, favoring chloromethylation over nitration.
Byproduct Formation
Over-chlorination and dimerization are common side reactions. Adding radical inhibitors (e.g., BHT) during chlorination reduces dimerization by 30%.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding different thiophene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 225 Da. The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with chlorine and carboxylate functional groups. These structural elements contribute to its reactivity and biological properties.
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis due to its unique reactivity. It can be utilized in the production of:
- Pharmaceuticals : Compounds with antimicrobial and anticancer properties.
- Agrochemicals : As a building block for herbicides and pesticides.
- Dyes and Pigments : Its derivatives are used in the synthesis of colorants.
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological effects:
- Antimicrobial Properties : Similar thiophene derivatives have shown activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
| Bacillus subtilis | 0.35 |
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HepG2 | 10.0 |
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:
- Combination Therapy : Research indicates that when combined with other anticancer agents, the effectiveness of this compound is enhanced, allowing for lower dosages while maintaining efficacy.
- In Vivo Studies : Animal model studies demonstrated therapeutic effects at lower doses without significant toxicity, whereas higher doses resulted in adverse effects.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:
- Absorption : Exhibits good oral bioavailability.
- Distribution : Effectively distributed across various tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mainly eliminated through renal pathways.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Molecular Property Comparison
*Molecular weight calculated from formula.
Functional Group and Reactivity Analysis
Chloromethyl vs. Hydroxyl/Methylsulfanyl Groups :
- The chloromethyl group in the target compound (C₇H₆Cl₂O₂S) enhances electrophilicity, favoring nucleophilic substitution reactions. In contrast, the hydroxyl and methylsulfanyl groups in C₇H₇ClO₃S₂ (CAS 104386-68-7) promote hydrogen bonding and moderate lipophilicity, respectively .
- The chlorosulfonyl group in C₇H₇ClO₄S₂ (CAS 423768-46-1) enables sulfonic acid derivative synthesis, useful in polymer or drug intermediate preparation .
Solubility and Applications :
- The target compound’s lack of polar groups (except ester) suggests low aqueous solubility, typical for thiophene carboxylates. In contrast, C₇H₇ClO₄S₂’s solubility in DMSO makes it suitable for organic synthesis or biochemical assays .
Biological Activity
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a chemical compound characterized by its unique thiophene ring structure, which includes chlorine and carboxylate functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
- Molecular Formula : C₆H₄Cl₂O₂S
- Molecular Weight : 225 g/mol
- Structural Features : The presence of chlorine atoms enhances the lipophilicity and reactivity of the compound, potentially increasing its biological activity.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Unknown | Requires further research |
| Ethyl 5-chloro-4-methylthiophene-2-carboxylate | Moderate | Promising | Exhibited antibacterial and anticancer activities |
| 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | Moderate | Moderate | Similar structure with potential applications |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study indicated that certain thiophene derivatives exhibit moderate antibacterial activity against various strains of bacteria. This compound is hypothesized to share these properties due to structural similarities.
-
Anticancer Potential :
- Research on related compounds has shown promising results in anticancer activity, particularly against leukemia and breast cancer cell lines. For instance, ethyl 5-chloro-4-methylthiophene-2-carboxylate demonstrated significant cytotoxic effects in vitro, suggesting that this compound may also exhibit similar properties .
-
Mechanism of Action :
- The mechanism by which thiophene derivatives exert their biological effects often involves interaction with biological macromolecules such as proteins and nucleic acids. This interaction can lead to modulation of various cellular pathways, which is crucial for understanding their therapeutic potential.
Future Directions for Research
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Suggested areas for future investigation include:
- In Vitro Studies : Comprehensive testing against a broader range of bacterial and cancer cell lines to establish a clearer profile of its antimicrobial and anticancer activities.
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound could provide insights into its potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the key considerations for synthesizing Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate?
The synthesis of this compound requires careful control of reaction conditions due to the reactivity of the chloromethyl group. A typical approach involves functionalizing thiophene precursors via nucleophilic substitution or esterification. For example, chlorination of methyl thiophene carboxylates using reagents like POCl₃ or SOCl₂ under anhydrous conditions is common. Post-synthesis characterization should include NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. How should researchers handle and store this compound safely?
The chloromethyl group poses significant hazards, including corrosivity and potential carcinogenicity. Storage must follow protocols for moisture-sensitive compounds: use airtight containers under inert gas (e.g., N₂), refrigerate at 0–6°C, and avoid exposure to metals or peroxides. Emergency measures, such as eyewash stations and acid-neutralizing materials, should be accessible .
Q. What spectroscopic methods are recommended for characterization?
A multi-technique approach is critical:
- NMR : ¹H NMR to identify protons adjacent to electron-withdrawing groups (e.g., Cl, ester).
- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
Full experimental procedures for characterization are outlined in synthesis project guidelines .
Advanced Research Questions
Q. How can contradictory literature data on reaction yields be resolved?
Yield discrepancies often arise from variations in purification methods or reagent quality. For instance, residual moisture during chloromethylation can hydrolyze intermediates, reducing yields. To address this:
Q. What strategies improve regioselectivity in thiophene functionalization?
Regioselectivity challenges stem from the electron-rich thiophene ring. Strategies include:
Q. How can hydrogen-bonding patterns in crystalline forms be analyzed?
Graph set analysis (as per Etter’s rules) is a systematic method to classify hydrogen-bonding motifs in crystals. For this compound, X-ray diffraction data can reveal intermolecular interactions (e.g., C–H···O or Cl···Cl contacts). Software like Mercury or CrystalExplorer facilitates visualization and quantification of these networks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
